6,8-dihydroxy-1,2-dihydroisoquinolin-1-one
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Overview
Description
6,8-dihydroxy-1,2-dihydroisoquinolin-1-one is an organic compound belonging to the isoquinoline family. It is characterized by the presence of two hydroxyl groups at the 6th and 8th positions and a dihydroisoquinolinone core. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available precursors such as 3,4-dihydroxybenzaldehyde and aminoacetaldehyde diethyl acetal.
Cyclization: The key step involves the cyclization of these precursors under acidic or basic conditions to form the isoquinoline ring system.
Hydroxylation: Introduction of hydroxyl groups at the 6th and 8th positions can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing batch or continuous flow reactors to ensure efficient cyclization of starting materials.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-dihydroxy-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
Oxidation Products: Quinones or other oxidized isoquinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6,8-dihydroxy-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and enzyme inhibitory activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one involves:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxyisoindolin-1-one
- 7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one
Comparison
- Structural Differences : While similar in having hydroxyl groups and an isoquinoline core, the position of hydroxyl groups and saturation levels differ.
- Biological Activity : These structural differences can lead to variations in biological activity and specificity towards different molecular targets.
- Uniqueness : 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one is unique due to its specific hydroxylation pattern, which may confer distinct biological properties compared to its analogs.
Properties
CAS No. |
92446-27-0 |
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Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6,8-dihydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-5-1-2-10-9(13)8(5)7(12)4-6/h1-4,11-12H,(H,10,13) |
InChI Key |
UJOQYPUDGCNYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)O)O |
Purity |
95 |
Origin of Product |
United States |
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